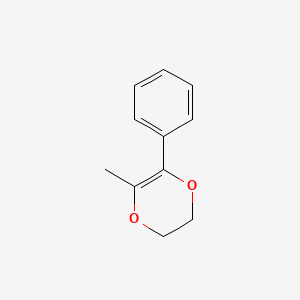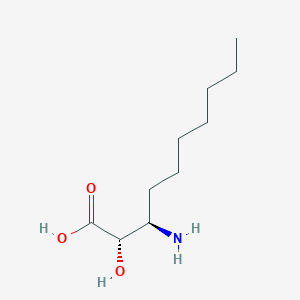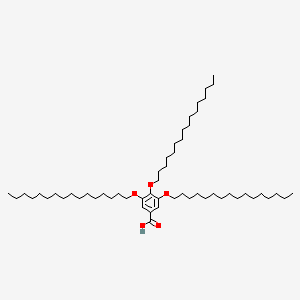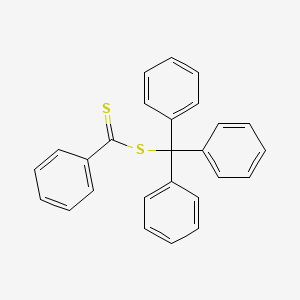
Chromium(2+) fluoride hydroxide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(2+) fluoride hydroxide (1/1/1) is an inorganic compound that contains chromium in the +2 oxidation state, along with fluoride and hydroxide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(2+) fluoride hydroxide (1/1/1) can be synthesized through various methods. One common approach involves the reaction of chromium(2+) chloride with hydrogen fluoride and water under controlled conditions. The reaction typically proceeds as follows: [ \text{CrCl}_2 + \text{HF} + \text{H}_2\text{O} \rightarrow \text{CrF(OH)} + \text{HCl} ]
Industrial Production Methods
Industrial production of chromium(2+) fluoride hydroxide (1/1/1) may involve the use of high-purity chromium(2+) chloride and anhydrous hydrogen fluoride. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product. The process may also involve purification steps to remove any impurities and obtain a high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
Chromium(2+) fluoride hydroxide (1/1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of fluoride and hydroxide ions, which can act as ligands and participate in coordination chemistry.
Common Reagents and Conditions
Oxidation Reactions: Chromium(2+) fluoride hydroxide (1/1/1) can be oxidized to higher oxidation states of chromium, such as chromium(3+) or chromium(6+), using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to chromium metal using strong reducing agents like lithium aluminum hydride.
Substitution Reactions: Fluoride and hydroxide ions can be substituted with other ligands, such as chloride or sulfate ions, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(3+) fluoride or chromium(6+) oxide, while reduction reactions may produce elemental chromium.
Aplicaciones Científicas De Investigación
Chromium(2+) fluoride hydroxide (1/1/1) has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other chromium compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore the potential biological activities of chromium(2+) fluoride hydroxide (1/1/1), including its interactions with biomolecules and potential therapeutic applications.
Medicine: The compound is being investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: Chromium(2+) fluoride hydroxide (1/1/1) is used in the production of specialty materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of chromium(2+) fluoride hydroxide (1/1/1) involves its ability to interact with various molecular targets and pathways. The compound can coordinate with metal ions and form complexes with biomolecules, influencing their structure and function. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Chromium(2+) fluoride hydroxide (1/1/1) can be compared with other similar compounds, such as:
Chromium(2+) chloride: Similar in terms of the oxidation state of chromium but lacks the fluoride and hydroxide ions.
Chromium(3+) fluoride: Contains chromium in the +3 oxidation state and is more stable than chromium(2+) fluoride hydroxide (1/1/1).
Chromium(2+) sulfate: Another chromium(2+) compound with different ligands and chemical properties.
Propiedades
Número CAS |
176710-57-9 |
|---|---|
Fórmula molecular |
CrFHO |
Peso molecular |
88.002 g/mol |
Nombre IUPAC |
chromium(2+);fluoride;hydroxide |
InChI |
InChI=1S/Cr.FH.H2O/h;1H;1H2/q+2;;/p-2 |
Clave InChI |
UMWXUDHJWXTGLJ-UHFFFAOYSA-L |
SMILES canónico |
[OH-].[F-].[Cr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
silane](/img/structure/B12551070.png)

![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)


![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)

